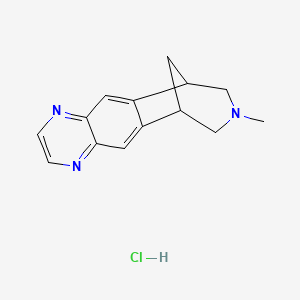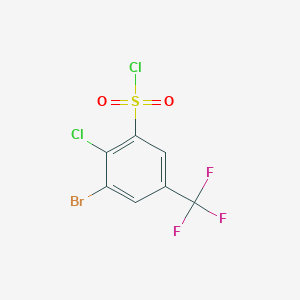
8-Methyl Varenicline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl Varenicline Hydrochloride is a derivative of varenicline, a compound primarily used as a smoking cessation aid. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. The addition of a methyl group to the varenicline structure results in this compound, which may exhibit unique pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Varenicline Hydrochloride involves multiple steps, starting from the protected diaminoazatricyclo compound. The key steps include:
Reaction with Haloacetaldehyde: The protected diaminoazatricyclo compound reacts with haloacetaldehyde in the presence of an oxygen source such as lead monoxide, manganese dioxide, mercuric iodide, or ceric ammonium nitrate.
Deprotection: The intermediate compound undergoes deprotection to yield the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl Varenicline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
8-Methyl Varenicline Hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
8-Methyl Varenicline Hydrochloride exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It specifically targets the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nicotinic acetylcholine receptors, as well as the α7 neuronal nAChR . By binding to these receptors, the compound modulates dopaminergic function, reducing nicotine craving and withdrawal symptoms .
Comparaison Avec Des Composés Similaires
Varenicline: The parent compound, used for smoking cessation.
Bupropion: Another smoking cessation aid with a different mechanism of action.
Nicotine Replacement Therapy: Includes products like nicotine patches and gum.
Uniqueness: 8-Methyl Varenicline Hydrochloride is unique due to its specific binding profile and partial agonist activity at multiple nicotinic acetylcholine receptor subtypes. This results in a distinct pharmacological profile compared to other smoking cessation aids .
Propriétés
Formule moléculaire |
C14H16ClN3 |
|---|---|
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
14-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-17-7-9-4-10(8-17)12-6-14-13(5-11(9)12)15-2-3-16-14;/h2-3,5-6,9-10H,4,7-8H2,1H3;1H |
Clé InChI |
IPBMEWRYCHCXHC-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2CC(C1)C3=CC4=NC=CN=C4C=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)

